molecular formula C12H10Br2N2O2 B567909 Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate CAS No. 1245258-73-4

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B567909
CAS No.: 1245258-73-4
M. Wt: 374.032
InChI Key: XULFKUOLFNWIOK-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with bromine atoms and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate in the presence of a base, followed by bromination to introduce the bromine atoms at the desired positions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-iodo-1-(4-iodophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of bromine atoms, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its chloro, iodo, and fluoro analogs .

Properties

IUPAC Name

ethyl 5-bromo-1-(4-bromophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULFKUOLFNWIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700128
Record name Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245258-73-4
Record name Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245258-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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